

Bay 65-1942 Hydrochloride: A Technical Guide for Neuroinflammation Research

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Compound of Interest

Compound Name: Bay 65-1942 hydrochloride

Cat. No.: B608348

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An In-depth Examination of a Selective IKKß Inhibitor for Drug Development Professionals, Researchers, and Scientists

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[1][2] A key mediator of the inflammatory cascade within the central nervous system is the transcription factor Nuclear Factor-kappa B (NF-κB).[2][3][4] **Bay 65-1942 hydrochloride**, also known as Compound A, is a potent, ATP-competitive, and selective small-molecule inhibitor of IκB kinase β (IΚΚβ).[3][5][6][7][8][9] IΚΚβ is a crucial kinase in the canonical NF-κB signaling pathway.[1][3][10] By selectively targeting IΚΚβ, **Bay 65-1942 hydrochloride** offers a specific mechanism to suppress NF-κB activation, thereby reducing the expression of proinflammatory genes and offering a promising therapeutic strategy for mitigating neuroinflammation.[1][3][11][12] This technical guide provides a comprehensive overview of **Bay 65-1942 hydrochloride**, its mechanism of action, preclinical data in neuroinflammation models, and detailed experimental protocols.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway





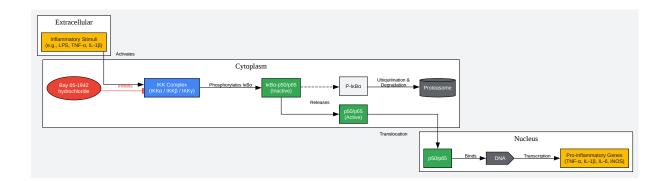


The canonical NF- κ B pathway is a primary signaling cascade that responds to inflammatory stimuli such as pro-inflammatory cytokines (e.g., TNF- α , IL-1 β) and pathogen-associated molecular patterns (e.g., lipopolysaccharide [LPS]).[3][6] In a resting state, NF- κ B dimers, typically the p50/p65 (RelA) heterodimer, are held inactive in the cytoplasm by inhibitor of κ B (I κ B) proteins, most notably I κ B α .[1]

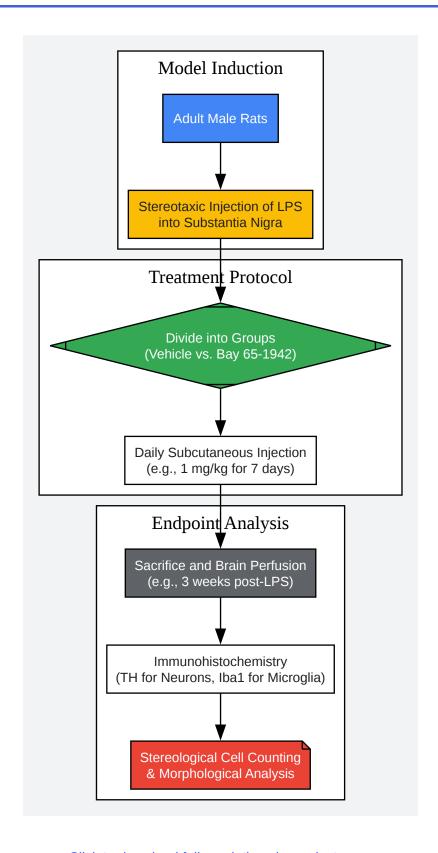
Upon stimulation, the IKK complex, consisting of catalytic subunits IKKα and IKKβ and the regulatory subunit IKKγ (NEMO), is activated.[3][10] The IKKβ subunit is the principal kinase responsible for phosphorylating IκBα.[1][3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.[4] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[3][8]

Bay 65-1942 hydrochloride acts as an ATP-competitive inhibitor, specifically targeting the kinase activity of the IKK β subunit.[5][6][7] This inhibition prevents the phosphorylation of IκB α , thus stabilizing the IκB α -NF-κB complex in the cytoplasm.[3][4] Consequently, NF-κB-mediated gene transcription of pro-inflammatory factors is suppressed.[1][3] The selectivity of Bay 65-1942 for IKK β over IKK α is a significant advantage, as IKK α is involved in the alternative NF-κB pathway and other cellular functions.[6]









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